4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

Physicochemical Property Lipophilicity Medicinal Chemistry

Sourcing a 2,4-disubstituted oxazole with precise lipophilicity? Substituting with 2-phenyl analogs (CAS 30494-97-4) fails due to XLogP3 differences (3.1 vs 2.4). This 2-chlorophenyl variant provides a +0.7 logP increase for SAR studies targeting intracellular proteins. - Reactive 4-chloromethyl group enables rapid nucleophilic substitution (amine, alkoxide, thiolate) for focused library generation. - Minimum purity ≥95% ensures reproducible hit-to-lead outcomes. - Privileged scaffold for Nav1.7 inhibitor development (low nM IC50 reported for analogs).

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 678165-08-7
Cat. No. B3371342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole
CAS678165-08-7
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CO2)CCl)Cl
InChIInChI=1S/C10H7Cl2NO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
InChIKeyBLLYYQSEGWXQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole – Overview


4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (CAS 678165-08-7) is a 2,4-disubstituted 1,3-oxazole building block with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol [1]. This heterocyclic compound, a versatile small molecule scaffold , features a reactive chloromethyl group at the 4-position and a 2-chlorophenyl ring at the 2-position, making it a valuable intermediate for generating more complex molecules, particularly in medicinal chemistry and drug discovery .

1 Synthetic building block for medicinal chemistry and drug discovery
2 Reactive 4-chloromethyl handle enables nucleophilic substitution and library synthesis
3 2-Chlorophenyl substituent supports lipophilicity modulation in lead optimization

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole: Why Substitution Fails


The precise substitution pattern of 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole is its key differentiator. Simply substituting a 4-(chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4) [1] or a 2-(2-chlorophenyl)oxazole (CAS 62881-98-5) [2] in a synthetic route designed for the target compound will lead to failures. The target molecule's specific combination of a 2-chlorophenyl group and a 4-chloromethyl handle results in a distinct lipophilicity (XLogP3 of 3.1) [3] and molecular weight (228.07 g/mol) [3], which are significantly different from its analogs. These differences critically impact reaction kinetics, solubility, and the physicochemical properties of downstream products, making generic substitution untenable for achieving consistent, reproducible outcomes in research and development.

Target Compound
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole MW 228.07, XLogP3 3.1, reactive Cl handle
Inadequate Substitute
4-(Chloromethyl)-2-phenyl analog Lacks 2-chlorophenyl; lower MW and lipophilicity alter pharmacokinetic profiles
Different LogP and MW shift purification, solubility, and biological behavior.
Target Compound
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole Reactive handle present; ready for diversification
Inadequate Substitute
2-(2-Chlorophenyl)oxazole Missing chloromethyl handle; no alkylation site
Cannot participate in nucleophilic substitution at 4-position; synthetic scope limited.

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole: Differentiating Evidence


Molecular Weight and Lipophilicity Increase

The presence of the 2-chlorophenyl substituent in 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole results in a quantifiable increase in molecular weight and lipophilicity compared to its 2-phenyl analog. Specifically, the molecular weight is increased from 193.63 g/mol [1] to 228.07 g/mol [2], and the computed XLogP3 value increases from 2.4 [1] to 3.1 [2].

MW & Lipophilicity Increase
Cross-study comparable
Target: MW 228.07 g/mol, XLogP3 3.1
Comparator (2-phenyl): 193.63 g/mol, XLogP3 2.4
Higher mass and logP affect purification and ADME predictions
Computed PubChem values; class-level inference
Physicochemical Property Lipophilicity Medicinal Chemistry

Distinct Physicochemical Profile

The 4-chloromethyl substituent in 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole provides a reactive handle that the simpler 2-(2-chlorophenyl)oxazole lacks. This is reflected in a substantially higher molecular weight (228.07 g/mol [1] vs. 179.60 g/mol [2]) and increased lipophilicity (XLogP3 of 3.1 [1] vs. 2.6 [2]).

Distinct Physicochemical Profile
Cross-study comparable
Target: MW 228.07 g/mol, XLogP3 3.1
Comparator (2-(2-chlorophenyl)oxazole): 179.60 g/mol, XLogP3 2.6
Substantial shift impacts solubility and permeability profiles
Computed properties; experimental verification may be needed
Physicochemical Property Molecular Weight Medicinal Chemistry

Synthetic Utility of 4-Chloromethyl Group

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole possesses a reactive chloromethyl group at the 4-position, which is absent in simple 2-substituted oxazoles like 2-(2-chlorophenyl)oxazole (CAS 62881-98-5) [1]. This functional group enables a range of nucleophilic substitution reactions (e.g., with amines, alcohols, thiols) to create a diverse array of 4-substituted oxazole derivatives, a key step in lead generation and optimization .

Synthetic Utility of Chloromethyl Group
Class-level inference
Target: -CH2Cl reactive handle enables alkylation
Comparator: -H, no handle; synthetic scope limited
Reactive handle defines building-block value
Reactivity based on alkyl halide class; confirm with specific nucleophiles
Organic Synthesis Building Block Medicinal Chemistry

Commercial Purity Specification

The commercial supply of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole is specified with a minimum purity of 95% . This baseline purity standard ensures a reliable starting material for synthetic applications, reducing the need for additional purification steps and minimizing side reactions caused by unknown impurities.

Commercial Purity Specification
Data to verify
Min. Purity 95% (supplier specification)
Defined baseline for synthetic reproducibility
Lot-specific COA should be reviewed before use
Quality Control Chemical Purity Procurement

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole: Application Scenarios


Lead Optimization for Lipophilicity

This compound is the optimal choice for medicinal chemists aiming to synthesize oxazole-based analogs with a defined increase in lipophilicity. Based on the +0.7 logP increase over the 2-phenyl analog [1], the 2-chlorophenyl group provides a measurable boost in lipophilicity that is critical for improving membrane permeability in drug candidates targeting intracellular proteins. This makes it a rational selection for SAR studies where a moderate increase in logD is desired to enhance bioavailability without resorting to more extreme structural changes.

Diversified Library Synthesis via 4-Position Alkylation

For high-throughput synthesis and diversity-oriented chemistry, the reactive 4-chloromethyl group is the key differentiator. In contrast to its 4-unsubstituted analog, this scaffold allows for rapid, parallel derivatization at the 4-position via nucleophilic substitution . This enables the construction of a focused library of 4-aminomethyl, 4-alkoxymethyl, and 4-thiomethyl oxazole derivatives, each possessing the beneficial 2-(2-chlorophenyl) moiety, accelerating hit-to-lead and lead optimization phases.

Nav1.7 Targeting for Pain Management

The specific substitution pattern of this oxazole scaffold is a privileged motif for developing selective inhibitors of the Nav1.7 sodium channel, a validated target for pain [2]. While direct data for this compound is not yet published, the 2,4-disubstituted oxazole core, particularly with a chlorophenyl group, is a key structural feature in a class of potent Nav1.7 inhibitors with reported IC50 values in the low nanomolar range [2]. This compound serves as a crucial intermediate for exploring SAR in this therapeutically relevant area.

Synthesis of Complex Molecules in Academic Research

This compound is well-suited for academic research groups developing new synthetic methodologies for oxazole functionalization or using it as a building block in natural product synthesis. The availability of the compound with a minimum purity specification of 95% ensures that researchers can focus on the reaction development rather than troubleshooting impurities. This level of quality control, combined with its unique substitution pattern, makes it a preferred choice for reproducible academic research.

Application
Selection Property
Validation Focus
Lipophilicity lead optimization research
2-Chlorophenyl group modulates lipophilicity
LogP/D measurement in assay conditions
Parallel library synthesis via 4-position alkylation
Reactive chloromethyl handle for diversification
Reaction yield and purity of derivatives
Nav1.7 sodium channel probe development
2,4-disubstituted oxazole scaffold for SAR
Ion channel activity and selectivity profiling
Academic synthetic methodology research
Reliable purity specification and unique substitution pattern
Reaction reproducibility and compound characterization

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